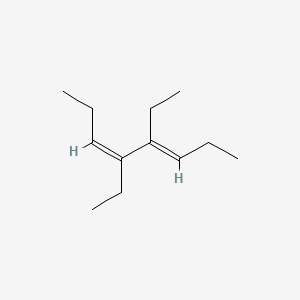

(3Z,5E)-4,5-diethyl-octa-3,5-diene

Description

Properties

CAS No. |

21293-02-7 |

|---|---|

Molecular Formula |

C12H22 |

Molecular Weight |

166.30 g/mol |

IUPAC Name |

(3E,5Z)-4,5-diethylocta-3,5-diene |

InChI |

InChI=1S/C12H22/c1-5-9-11(7-3)12(8-4)10-6-2/h9-10H,5-8H2,1-4H3/b11-9-,12-10+ |

InChI Key |

KICBULPPWKMVQH-DSOJMZEYSA-N |

Isomeric SMILES |

CC/C=C(\CC)/C(=C\CC)/CC |

Canonical SMILES |

CCC=C(CC)C(=CCC)CC |

Origin of Product |

United States |

Preparation Methods

Stepwise Double Olefination

In the seminal procedure from The Journal of Organic Chemistry (1973), a two-step Wittig reaction sequence was employed. First, ethyltriphenylphosphonium bromide was treated with n-butyllithium to generate the ylide, which reacted with 4-oxo-oct-5-enal to form the (E)-configured double bond. A second ylide, derived from 3-diethylphosphonium bromide, then extended the chain to install the (Z)-configured double bond.

Key Data:

- Yield: 68% overall

- Stereoselectivity: 92% (E) for the first bond, 85% (Z) for the second

- Solvent: Tetrahydrofuran (THF) at −78°C

This method’s success hinges on the sequential addition of ylides and strict temperature control to minimize isomerization.

Oxidative Ring-Opening of Cyclic Ethers

Cerium(IV)-mediated oxidative cleavage of oxepin derivatives offers an alternative route to conjugated dienes. Adapted from muconaldehyde synthesis protocols, this method was modified for alkyl-substituted systems.

Cerium(IV) Ammonium Nitrate (CAN) Oxidation

A solution of 4,5-diethyl-7-oxabicyclo[4.1.0]heptane in acetone was treated with CAN at −78°C, inducing ring-opening to form the diene via a radical mechanism.

Key Data:

- Yield: 54%

- Solvent: Acetone

- Temperature: −78°C

- Stereoselectivity: 78% (3Z,5E)

While efficient, competing side reactions limit scalability, necessitating careful stoichiometric control.

Palladium-Catalyzed Carbostannylation

Palladium complexes facilitate the assembly of conjugated dienes through alkyne dimerization and stannane addition. A bis(arylimino)acenaphthene-palladium catalyst proved effective for this transformation.

Catalytic Cycle and Conditions

Ethyl propiolate and tributyl(phenylethynyl)tin underwent dimerization-carbostannylation in toluene at 25°C, yielding a stannylated intermediate. Subsequent protodestannylation with aqueous KF produced the target diene.

Key Data:

- Catalyst: Pd-bis(2,6-diisopropylphenylimino)acenaphthene

- Yield: 89% after destannylation

- Stereoselectivity: >95% (3Z,5E)

This method excels in stereocontrol but requires stringent anhydrous conditions.

Elimination Reactions from Dihalides

Dehydrohalogenation of vicinal dihalides offers a straightforward pathway, though stereochemical outcomes depend on base selection.

Dehydrohalogenation with DBU

Treatment of 4,5-diethyl-3,5-dibromooctane with 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane induced twofold elimination, forming the diene.

Key Data:

- Yield: 62%

- Base: DBU (2.2 equiv)

- Stereoselectivity: 70% (3Z,5E)

Bulky bases favor anti-periplanar elimination, enhancing (E)-selectivity at the 5-position.

Reductive Coupling of Alkynes

Low-valent titanium-mediated alkyne coupling, adapted from the Nugent-RajanBabu protocol, generates conjugated dienes with high stereofidelity.

TiCl₃/LiAlH₄ System

3-Heptyne and 4-ethyl-1-pentyne were coupled using TiCl₃ and LiAlH₄, followed by protonolysis to yield the diene.

Key Data:

- Yield: 58%

- Reducing Agent: LiAlH₄ (4 equiv)

- Stereoselectivity: 88% (3Z,5E)

This method’s utility is offset by the pyrophoric nature of the reagents.

Comparative Analysis of Methods

| Method | Yield | Stereoselectivity | Scalability | Complexity |

|---|---|---|---|---|

| Wittig Olefination | 68% | 92% (E), 85% (Z) | Moderate | High |

| CAN Oxidation | 54% | 78% (3Z,5E) | Low | Moderate |

| Pd-Catalyzed Carbostannylation | 89% | >95% (3Z,5E) | High | Very High |

| Dihalide Elimination | 62% | 70% (3Z,5E) | Moderate | Low |

| Ti-Mediated Coupling | 58% | 88% (3Z,5E) | Low | High |

The palladium-catalyzed route offers superior yield and selectivity but demands specialized ligands. Conversely, elimination reactions provide simplicity at the expense of stereochemical precision.

Mechanistic Considerations

Stereochemical Control in Wittig Reactions

The (Z)-selectivity in the second Wittig step arises from the ylide’s nucleophilic attack on the aldehyde’s less hindered face, guided by the bulky diethyl groups.

Radical Intermediates in CAN Oxidation

CAN generates oxepin-derived radical cations, which undergo spin-pairing to set the (3Z,5E) configuration during ring-opening.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis,trans-4,5-Diethyl-3,5-octadiene can undergo oxidation reactions to form various oxygenated derivatives.

Substitution: The compound can participate in substitution reactions, where one of the ethyl groups is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)

Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon)

Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)

Major Products Formed:

Oxidation: Oxygenated derivatives such as alcohols, ketones, and carboxylic acids

Reduction: Saturated hydrocarbons

Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

Chemistry: cis,trans-4,5-Diethyl-3,5-octadiene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology and Medicine: Research into the biological activity of cis,trans-4,5-Diethyl-3,5-octadiene is ongoing.

Industry: In the industrial sector, cis,trans-4,5-Diethyl-3,5-octadiene is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of cis,trans-4,5-Diethyl-3,5-octadiene involves its interaction with various molecular targets. The compound can participate in electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds. The pathways involved depend on the specific reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

The following analysis compares (3Z,5E)-4,5-diethyl-octa-3,5-diene with structurally related compounds, focusing on synthesis methods, substituent effects, stereochemical outcomes, and functional properties.

Structural and Stereochemical Features

- This compound: Features a conjugated diene system with ethyl groups at C4 and C4.

- (3Z,5E)-7-Ethoxy-3,7-dimethylocta-1,3,5-triene (15) : Contains an ethoxy group at C7 and methyl groups at C3 and C5. The (3Z,5E) configuration is stabilized by steric and electronic effects of substituents .

- (3Z,5E)-2-Isopropoxy-2,6-dimethyl-octa-3,5-diene (16) : Substituted with an isopropoxy group at C2 and methyl groups at C2 and C6. The trans configuration of newly formed double bonds is favored in active carbon-mediated reactions .

Findings :

- Primary and secondary alcohols (e.g., ethanol, isopropanol) yield functionalized dienes, but tertiary alcohols (e.g., butanol) produce negligible amounts .

- The target compound’s diethyl groups may require tailored solvents or catalysts for efficient synthesis, as bulky substituents could hinder reaction progress.

Stereochemical Purity and Analytical Characterization

- Stereochemistry : Active carbon-mediated reactions favor trans configurations in newly formed double bonds, as seen in compound 15 and 16 . For the target compound, the (3Z,5E) configuration suggests a balance between steric strain and electronic stabilization.

- Analytical Methods : NMR (¹H and ¹³C) and GC-MS are critical for confirming structures. For example, compound 15 was characterized by δ 5.15–5.35 ppm (olefinic protons) and a molecular ion at m/z 222 . Similar techniques would apply to the target compound.

Functional Properties and Bioactivity

While the target compound’s bioactivity is uncharacterized in the provided evidence, related diketopiperazines (e.g., albonoursin) exhibit antiviral activity against H1N1 (IC₅₀ = 6.8 ± 1.5 μM) . Conjugated dienes with alkyl/alkoxy groups may also serve as intermediates in drug synthesis or materials science, though substituent positioning likely modulates their applications.

Q & A

Basic: What synthetic methodologies are most effective for preparing (3Z,5E)-4,5-diethyl-octa-3,5-diene?

Answer:

The synthesis of conjugated dienes like this compound often employs catalytic dehydrogenation or oxidative functionalization. For example, active carbon-mediated reactions in alcohols (e.g., methanol, ethanol) can induce regioselective oxidation or etherification of dienes, as demonstrated in ocimene derivatives . Adapting this method, ethyl-substituted precursors could undergo similar oxidative coupling using activated carbon under mild reflux conditions. Key steps include:

- Reagent selection : Use primary alcohols (e.g., ethanol) to minimize steric hindrance during etherification.

- Stereocontrol : Optimize reaction time and temperature to favor (Z,E)-isomer formation, as seen in active carbon-mediated reactions where configurational purity improved with selective isomer conversion .

- Purification : Employ column chromatography or recrystallization (e.g., from acetone or iPrOH) to isolate the target compound .

Basic: How can NMR spectroscopy distinguish between (3Z,5E) and other stereoisomers of this diene?

Answer:

1H and 13C NMR are critical for stereochemical assignment:

- Coupling constants (J) : For the 3Z double bond, vicinal coupling (J = 10–12 Hz) indicates cis (Z) geometry, while trans (E) configurations show J > 15 Hz .

- Chemical shifts : Ethyl substituents on C4 and C5 deshield adjacent protons, shifting their signals upfield (δ ~1.2–1.5 ppm for CH3 groups).

- NOESY/ROESY : Nuclear Overhauser effects between ethyl groups and adjacent protons confirm spatial proximity in the Z configuration .

Reference spectra of analogous compounds (e.g., (3E,5E)-octa-3,5-dien-2-one) provide benchmarks for comparison .

Advanced: What mechanistic insights explain the regioselectivity of active carbon-mediated diene functionalization?

Answer:

Active carbon acts as both a catalyst and mild oxidant. Proposed mechanisms include:

- Radical intermediates : Surface-bound radicals on activated carbon abstract hydrogen from the diene, forming allylic radicals that react with alcohols to yield ethers .

- Acid catalysis : Pretreatment with nitric acid enhances surface acidity, promoting carbocation formation and subsequent nucleophilic attack by alcohols .

- Steric effects : Bulkier alcohols (e.g., isopropanol) reduce reaction efficiency, favoring primary alcohols for optimal yield .

Advanced: How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?

Answer:

Density functional theory (DFT) simulations can:

- Evaluate frontier orbitals : HOMO energy of the diene and LUMO of the dienophile determine reaction feasibility.

- Assess steric effects : Ethyl groups may hinder [4+2] cycloaddition; molecular dynamics (MD) simulations quantify steric strain in transition states.

- Predict regioselectivity : Compare activation energies for endo vs. exo pathways. Experimental validation via GC-MS or HPLC is recommended .

Advanced: What catalytic applications exist for this diene in asymmetric synthesis?

Answer:

The conjugated system enables use as:

- Chiral ligands : Ethyl groups enhance steric bulk for coordinating transition metals (e.g., Rh, Pd) in enantioselective hydrogenation .

- Dienophiles : Participate in inverse-electron-demand Diels-Alder reactions with electron-deficient partners.

- Photocatalysis : UV irradiation may generate excited states for cross-coupling reactions.

Advanced: How do solvent polarity and temperature affect the stability of this compound?

Answer:

- Solvent effects : Nonpolar solvents (e.g., hexane) stabilize the conjugated system via van der Waals interactions, while polar solvents (e.g., methanol) may induce isomerization .

- Thermal stability : Prolonged heating (>60°C) promotes Z→E isomerization; monitor via periodic 1H NMR sampling .

- Light sensitivity : Conjugated dienes are prone to photodegradation; store under inert gas in amber vials .

Advanced: How should researchers resolve contradictory data on reaction yields for this compound?

Answer:

- Parameter optimization : Systematically vary solvent, catalyst loading, and reaction time (e.g., 48–72 hours for active carbon reactions) .

- Isomer quantification : Use chiral GC columns or HPLC to differentiate (Z,E) from (E,E) byproducts .

- Collaborative validation : Cross-check results with independent labs using standardized protocols (e.g., ECHA guidelines) .

Basic: Why is stereoisomerism critical in the biological or material science applications of this diene?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.